molecular formula C14H19NO3 B15091473 Methyl 4-methoxy-3-(piperidin-4-yl)benzoate

Methyl 4-methoxy-3-(piperidin-4-yl)benzoate

Cat. No.: B15091473
M. Wt: 249.30 g/mol
InChI Key: IAMGYVXMVGFBME-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(piperidin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with a methoxy group at the fourth position and a piperidinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-3-(piperidin-4-yl)benzoate typically involves the esterification of 4-methoxy-3-(piperidin-4-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to yield the corresponding alcohol or amine derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-3-(piperidin-4-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors or enzymes, modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Methyl 4-(piperidin-3-yl)benzoate: Similar structure but with the piperidinyl group at a different position.

    Methyl 3-methoxy-4-(piperidin-4-yl)benzoate: Similar structure but with the methoxy and piperidinyl groups swapped.

    Methyl 4-methoxybenzoate: Lacks the piperidinyl group, making it less complex.

Uniqueness: Methyl 4-methoxy-3-(piperidin-4-yl)benzoate is unique due to the specific positioning of the methoxy and piperidinyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-methoxy-3-piperidin-4-ylbenzoate

InChI

InChI=1S/C14H19NO3/c1-17-13-4-3-11(14(16)18-2)9-12(13)10-5-7-15-8-6-10/h3-4,9-10,15H,5-8H2,1-2H3

InChI Key

IAMGYVXMVGFBME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C2CCNCC2

Origin of Product

United States

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